[(2H-1,3-BENZODIOXOL-5-YL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE
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Overview
Description
[(2H-1,3-BENZODIOXOL-5-YL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE: is a complex organic compound characterized by the presence of a benzodioxole ring and a phenyl-tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2H-1,3-BENZODIOXOL-5-YL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Attachment of the Benzodioxole Ring to the Amine: The benzodioxole ring is then attached to an amine group through a nucleophilic substitution reaction.
Formation of the Phenyl-Tetrazole Moiety: The phenyl-tetrazole moiety is synthesized separately, often starting from phenylhydrazine and sodium azide.
Coupling of the Two Moieties: The final step involves coupling the benzodioxole-amine intermediate with the phenyl-tetrazole moiety using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(2H-1,3-BENZODIOXOL-5-YL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Scientific Research Applications
[(2H-1,3-BENZODIOXOL-5-YL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of [(2H-1,3-BENZODIOXOL-5-YL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Similar in structure but lacks the phenyl-tetrazole moiety.
1,3-Benzodioxol-5-yl-N-methylmethanamine: Contains the benzodioxole ring but differs in the amine substitution.
Uniqueness
[(2H-1,3-BENZODIOXOL-5-YL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is unique due to the combination of the benzodioxole and phenyl-tetrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H19N5O2S |
---|---|
Molecular Weight |
369.4g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(1-phenyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C18H19N5O2S/c1-2-5-15(6-3-1)23-18(20-21-22-23)26-10-4-9-19-12-14-7-8-16-17(11-14)25-13-24-16/h1-3,5-8,11,19H,4,9-10,12-13H2 |
InChI Key |
LSNUHVGUYHOZMP-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNCCCSC3=NN=NN3C4=CC=CC=C4 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCCCSC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
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